molecular formula C10H18O3 B6167422 methyl 3-(3-hydroxycyclohexyl)propanoate, Mixture of diastereomers CAS No. 70260-41-2

methyl 3-(3-hydroxycyclohexyl)propanoate, Mixture of diastereomers

Cat. No. B6167422
CAS RN: 70260-41-2
M. Wt: 186.2
InChI Key:
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Description

“Methyl 3-(3-hydroxycyclohexyl)propanoate, Mixture of diastereomers” is a chemical compound with the molecular formula C10H18O3 . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexyl group (a six-membered carbon ring), a propanoate group (a three-carbon chain ending in a carboxylate), and a methyl group attached to the carboxylate . The presence of a hydroxy group on the cyclohexyl ring makes it a secondary alcohol.


Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of reactions. One such reaction is the Claisen Condensation, a carbon-carbon bond-forming reaction that occurs between two esters or one ester and a carbonyl compound in the presence of a strong base .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 186.2481 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(3-hydroxycyclohexyl)propanoate involves the protection of the hydroxyl group on cyclohexanone followed by a Grignard reaction with ethylmagnesium bromide. The resulting alcohol is then esterified with propanoic acid and the protecting group is removed to yield the final product as a mixture of diastereomers.", "Starting Materials": [ "Cyclohexanone", "Ethylmagnesium bromide", "Propanoic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Cyclohexanone is protected with methanol and sodium hydroxide to form methyl cyclohexanone.", "Methyl cyclohexanone is reacted with ethylmagnesium bromide in diethyl ether to form the corresponding alcohol.", "The alcohol is then reacted with propanoic acid and hydrochloric acid to form the ester.", "The protecting group is removed with hydrochloric acid to yield the final product as a mixture of diastereomers." ] }

CAS RN

70260-41-2

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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